REACTION_CXSMILES
|
C([Li])CCC.Br[C:7]1[CH:12]=[CH:11][C:10]([CH:13]([O:16]C)OC)=[CH:9][CH:8]=1.[C:18]1(=O)[CH2:22][CH2:21][CH2:20][CH2:19]1.FC(F)(F)C(O)=O>C1COCC1.C(OCC)(=O)C.ClCCl.O>[C:18]1([C:7]2[CH:8]=[CH:9][C:10]([CH:13]=[O:16])=[CH:11][CH:12]=2)[CH2:22][CH2:21][CH2:20][CH:19]=1 |f:6.7|
|
Name
|
|
Quantity
|
7.2 mL
|
Type
|
reactant
|
Smiles
|
C(CCC)[Li]
|
Name
|
|
Quantity
|
2.29 g
|
Type
|
reactant
|
Smiles
|
BrC1=CC=C(C=C1)C(OC)OC
|
Name
|
|
Quantity
|
25 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
1.34 mL
|
Type
|
reactant
|
Smiles
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C1(CCCC1)=O
|
Name
|
|
Quantity
|
9 mL
|
Type
|
reactant
|
Smiles
|
FC(C(=O)O)(F)F
|
Name
|
dichloromethane water
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
ClCCl.O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(C)(=O)OCC
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
The mixture was stirred at the same temperature for 2 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
STIRRING
|
Details
|
stirred for 1 hour
|
Duration
|
1 h
|
Type
|
CUSTOM
|
Details
|
The reaction was terminated
|
Type
|
ADDITION
|
Details
|
by adding a saturated ammonium chloride aqueous solution
|
Type
|
EXTRACTION
|
Details
|
an extraction with ethyl acetate
|
Type
|
WASH
|
Details
|
The resulting organic layers were washed with water and saturated brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over anhydrous magnesium sulfate
|
Type
|
CUSTOM
|
Details
|
The solvent was evaporated
|
Type
|
CUSTOM
|
Details
|
the resulting residue was purified by silica gel column chromatography (hexane
|
Type
|
CUSTOM
|
Details
|
ethyl acetate, 5:1, v/v) to give an oily compound
|
Type
|
ADDITION
|
Details
|
v/v) mixture solution containing the resulting oily compound at room temperature
|
Type
|
STIRRING
|
Details
|
the mixture was continuously stirred for 20 minutes
|
Duration
|
20 min
|
Type
|
CUSTOM
|
Details
|
The solvent was evaporated
|
Type
|
CUSTOM
|
Details
|
the resulting residue was purified by silica gel column chromatography (hexane
|
Reaction Time |
2 h |
Name
|
|
Type
|
product
|
Smiles
|
C1(=CCCC1)C1=CC=C(C=O)C=C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.18 g | |
YIELD: PERCENTYIELD | 90% | |
YIELD: CALCULATEDPERCENTYIELD | 69.1% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |